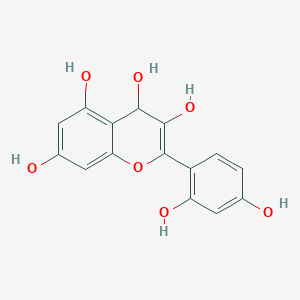![molecular formula C13H11Cl2N3O3S B14382585 2,4-Dichloro-N-[4-(hydrazinesulfonyl)phenyl]benzamide CAS No. 89564-79-4](/img/structure/B14382585.png)
2,4-Dichloro-N-[4-(hydrazinesulfonyl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dichloro-N-[4-(hydrazinesulfonyl)phenyl]benzamide is an organic compound that features a benzamide core with two chlorine atoms at the 2 and 4 positions and a hydrazinesulfonyl group attached to the phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-N-[4-(hydrazinesulfonyl)phenyl]benzamide typically involves the following steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting 2,4-dichlorobenzoic acid with an appropriate amine under acidic conditions to form 2,4-dichlorobenzamide.
Introduction of the Hydrazinesulfonyl Group: The hydrazinesulfonyl group is introduced by reacting the benzamide with hydrazine and a sulfonyl chloride derivative under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dichloro-N-[4-(hydrazinesulfonyl)phenyl]benzamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The hydrazinesulfonyl group can undergo oxidation to form sulfonyl derivatives or reduction to form hydrazine derivatives.
Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or thiolates in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Electrophilic Aromatic Substitution: Reagents like nitric acid for nitration or sulfuric acid for sulfonation.
Major Products
Nucleophilic Substitution: Substituted benzamides.
Oxidation: Sulfonyl derivatives.
Reduction: Hydrazine derivatives.
Electrophilic Aromatic Substitution: Nitro or sulfonyl-substituted benzamides.
Applications De Recherche Scientifique
2,4-Dichloro-N-[4-(hydrazinesulfonyl)phenyl]benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is studied for its potential use in the synthesis of advanced materials, such as polymers and nanomaterials.
Biological Research: It is used as a biochemical probe to study enzyme mechanisms and protein interactions.
Industrial Applications: The compound is explored for its use in the development of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of 2,4-Dichloro-N-[4-(hydrazinesulfonyl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinesulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The benzamide core can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4-Dichloro-N-(4-nitrophenyl)benzamide
- 2,4-Dichloro-N-(4-chlorophenyl)benzamide
- 2,4-Dichloro-N-(4-methylphenyl)benzamide
Uniqueness
2,4-Dichloro-N-[4-(hydrazinesulfonyl)phenyl]benzamide is unique due to the presence of the hydrazinesulfonyl group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This group allows for specific interactions with biological targets and provides opportunities for further functionalization in synthetic applications.
Propriétés
Numéro CAS |
89564-79-4 |
|---|---|
Formule moléculaire |
C13H11Cl2N3O3S |
Poids moléculaire |
360.2 g/mol |
Nom IUPAC |
2,4-dichloro-N-[4-(hydrazinesulfonyl)phenyl]benzamide |
InChI |
InChI=1S/C13H11Cl2N3O3S/c14-8-1-6-11(12(15)7-8)13(19)17-9-2-4-10(5-3-9)22(20,21)18-16/h1-7,18H,16H2,(H,17,19) |
Clé InChI |
ZRQBALJXBAXEDP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1NC(=O)C2=C(C=C(C=C2)Cl)Cl)S(=O)(=O)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{4-[(1-Cyclohexyl-2-methylpropan-2-yl)oxy]phenyl}-L-leucine](/img/structure/B14382514.png)
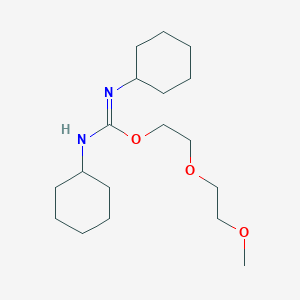
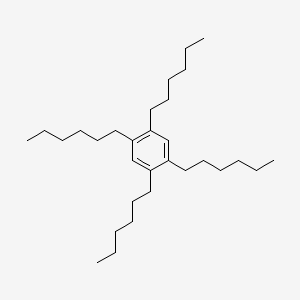
![4-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)furan-2(5H)-one](/img/structure/B14382524.png)
![1,1-Difluoro-1H-cyclopropa[A]naphthalene](/img/structure/B14382526.png)

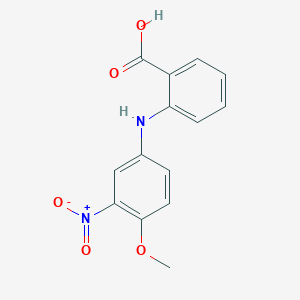
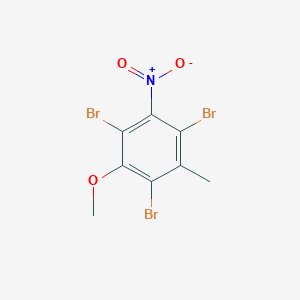
![N-[tert-Butyl(diphenyl)silyl]-N-cyclohexylformamide](/img/structure/B14382542.png)
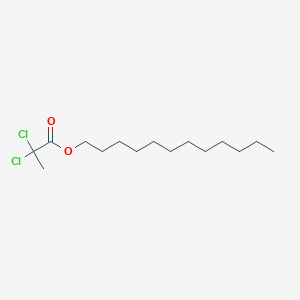
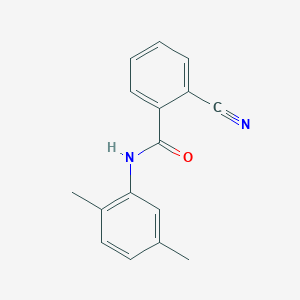
![Bromo[(dimethylamino)(phenyl)methylidene]gold](/img/structure/B14382579.png)
